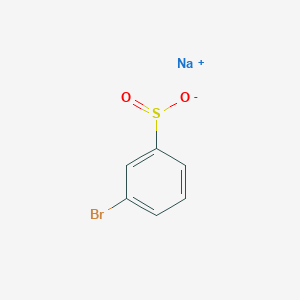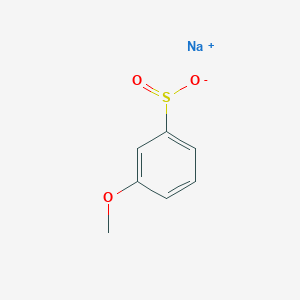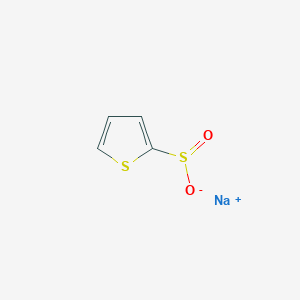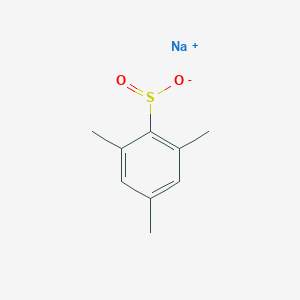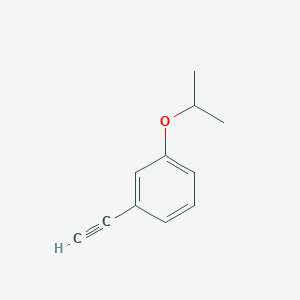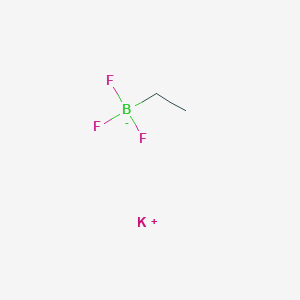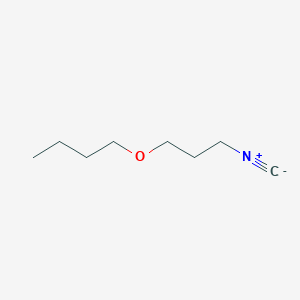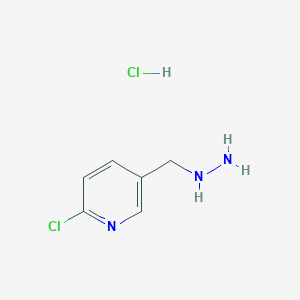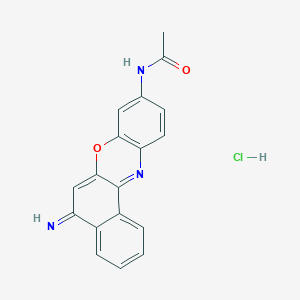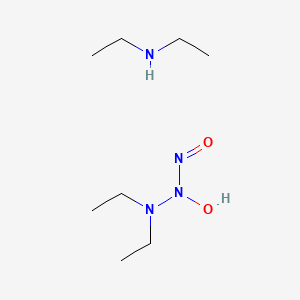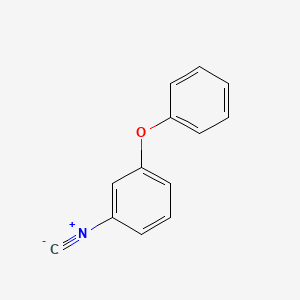
1-Isocyano-3-phenoxybenzene
Übersicht
Beschreibung
1-Isocyano-3-phenoxybenzene is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isocyano-3-phenoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isocyano-3-phenoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Sensor Development : A study by Erogul et al. (2015) discussed the use of Fe3O4 functionalized graphene oxide-gold nanoparticle composite for the simultaneous determination of catechol and hydroquinone. This sensor development is relevant to environmental sample analysis and indicates the potential application of related phenoxybenzene compounds in sensor technology (Erogul, Bas, Ozmen, & Yildiz, 2015).
Chemical Synthesis and Separation : Sommerauer et al. (1996) reported on the synthesis of tetrasubstituted phthalocyanines from dicyano-alkoxybenzenes and their separation using HPLC phases based on π−π interactions. This highlights the chemical synthesis and separation processes involving similar phenoxybenzene compounds (Sommerauer, Rager, & Hanack, 1996).
Analytical Chemistry Applications : Raghavan and Steenken (1980) studied the electrophilic reaction of hydroxyl radicals with phenol and the distribution of isomeric dihydroxycyclohexadienyl radicals. This research provides insight into analytical methods involving phenolic compounds and their derivatives (Raghavan & Steenken, 1980).
Catalysis and Polymerization : Morgan, Martínez-Castro, and Storey (2010) explored the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene using alkoxybenzenes for direct chain-end functionalization. This study illustrates the catalytic and polymerization potential of alkoxybenzene derivatives in industrial applications (Morgan, Martínez-Castro, & Storey, 2010).
Pharmaceutical Applications : Aoki et al. (2005) conducted a systematic study on the aerobic oxidation of triisopropylbenzene using N-hydroxyphthalimide as a key catalyst. The study’s relevance to the production of pharmaceutical starting materials reflects the potential applications of isocyano and phenoxybenzene compounds in pharmaceutical synthesis (Aoki, Hirai, Sakaguchi, & Ishii, 2005).
Eigenschaften
IUPAC Name |
1-isocyano-3-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJRUJUJXQTTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyano-3-phenoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



